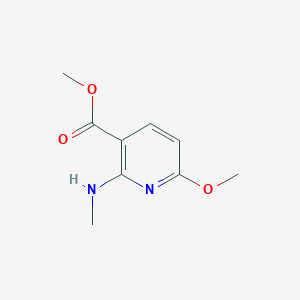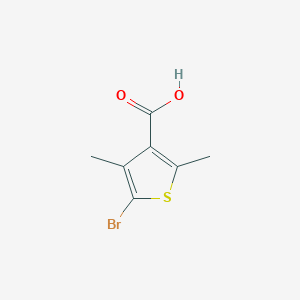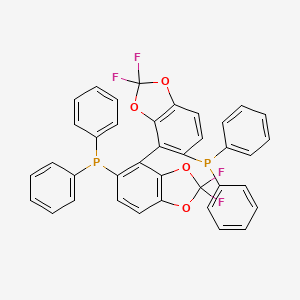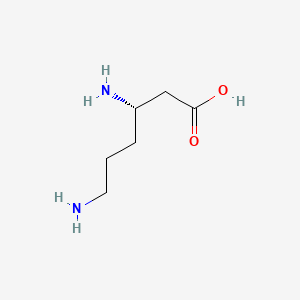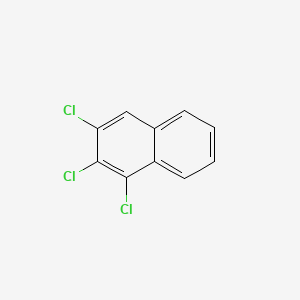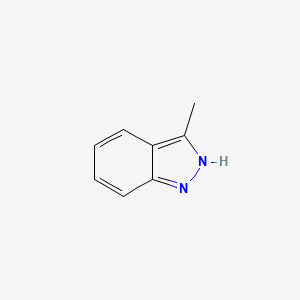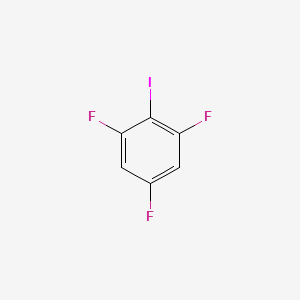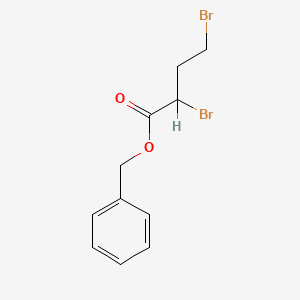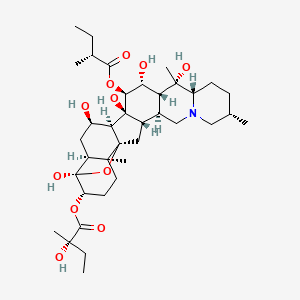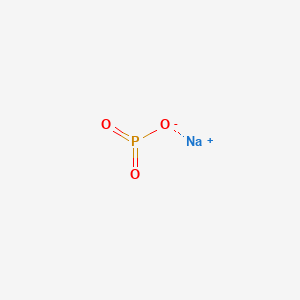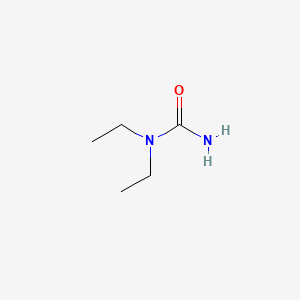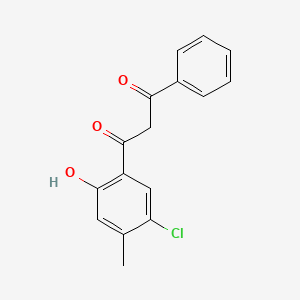
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
描述
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione, also known as CHMP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the chalcone family of compounds, which are known for their diverse biological activities. CHMP has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学研究应用
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. This suggests that 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Another area of research has focused on 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione's antioxidant properties. 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has been shown to scavenge free radicals and reduce oxidative stress in cells. This suggests that 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione may have potential as a treatment for diseases associated with oxidative stress, such as Alzheimer's disease.
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has also been studied for its anticancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This suggests that 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione may have potential as a treatment for certain types of cancer.
作用机制
The exact mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is thought to exert its pharmacological effects by modulating various signaling pathways in cells. For example, 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has been shown to inhibit the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis, and reduce oxidative stress. In vivo studies have shown that it can reduce inflammation and improve cognitive function in animal models of disease.
实验室实验的优点和局限性
One advantage of using 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione in lab experiments is its diverse range of pharmacological properties. This makes it a useful tool for studying various biological processes, such as inflammation, oxidative stress, and cancer. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the optimal dose and route of administration for 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione in these conditions.
Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine the specific types of cancer that 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is effective against and the optimal treatment regimen.
Finally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione and its effects on various signaling pathways in cells. This could provide valuable insights into its pharmacological properties and potential therapeutic applications.
属性
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOUEBNIOPXNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione | |
CAS RN |
5067-23-2 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



